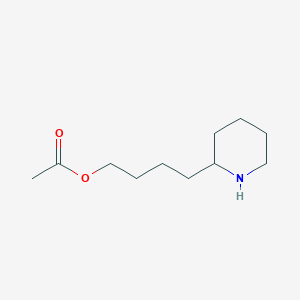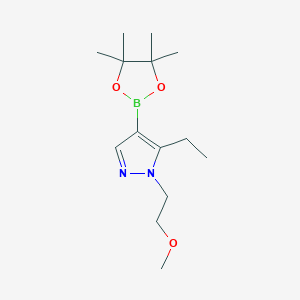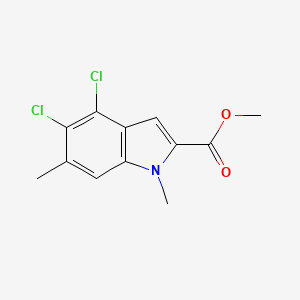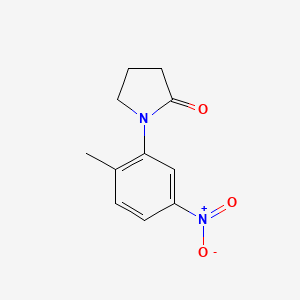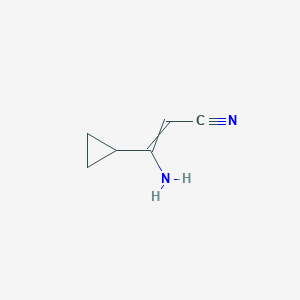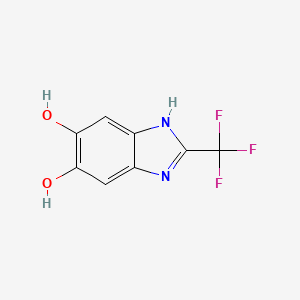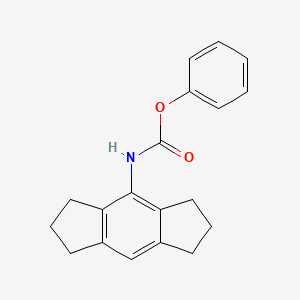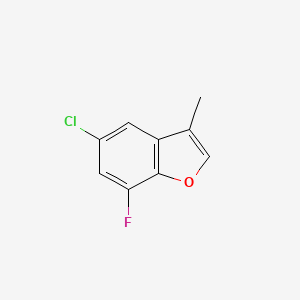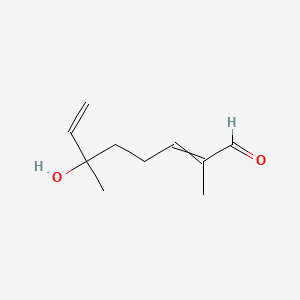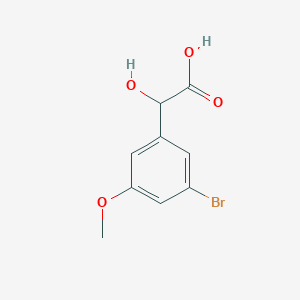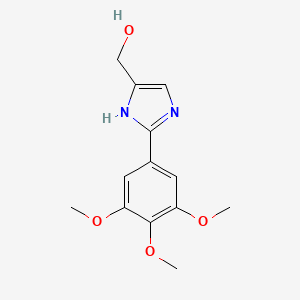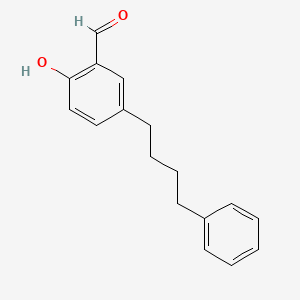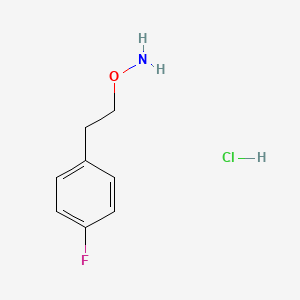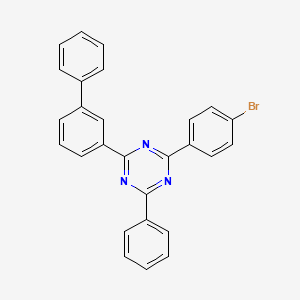
4-Chloro-8-fluorocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-fluorocoumarin is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluorocoumarin typically involves the introduction of chlorine and fluorine atoms into the coumarin core. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a catalyst. For this compound, the starting materials would include 4-chlorophenol and 8-fluoro-β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or a Lewis acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Pechmann condensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
4-Chloro-8-fluorocoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can lead to a variety of functionalized coumarin derivatives .
科学的研究の応用
4-Chloro-8-fluorocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: The compound is employed in bioimaging and as a marker for tracking biological processes.
Medicine: Research has explored its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-8-fluorocoumarin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins, enzymes, or nucleic acids, affecting their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound’s fluorescence properties also make it useful for studying molecular pathways and interactions .
類似化合物との比較
4-Chloro-8-fluorocoumarin can be compared with other coumarin derivatives such as:
4-Methylcoumarin: Lacks the halogen atoms, resulting in different chemical and biological properties.
7-Hydroxycoumarin: Known for its strong fluorescence and use in bioimaging.
6-Chlorocoumarin: Similar to this compound but with chlorine at a different position, affecting its reactivity and applications.
The unique combination of chlorine and fluorine in this compound provides distinct advantages in terms of chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H4ClFO2 |
|---|---|
分子量 |
198.58 g/mol |
IUPAC名 |
4-chloro-8-fluorochromen-2-one |
InChI |
InChI=1S/C9H4ClFO2/c10-6-4-8(12)13-9-5(6)2-1-3-7(9)11/h1-4H |
InChIキー |
KNIBPOKQVHUWGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)OC(=O)C=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


